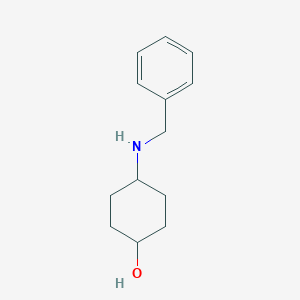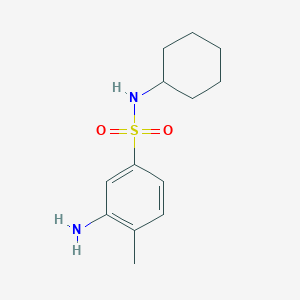
4-(ベンジルアミノ)シクロヘキサン-1-オール
概要
説明
4-(Benzylamino)cyclohexan-1-ol is a cyclic amine with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound is chiral, meaning it exists in two enantiomeric forms, which have different biological activities. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学的研究の応用
4-(Benzylamino)cyclohexan-1-ol has a wide range of scientific research applications:
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to reflux temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(Benzylamino)cyclohexan-1-ol can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reductive amination process.
化学反応の分析
Types of Reactions
4-(Benzylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclohexanone derivative
Reduction: Cyclohexylamine derivative
Substitution: Various substituted cyclohexane derivatives
作用機序
The mechanism of action of 4-(Benzylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral compound, its enantiomers may exhibit different biological activities by binding to different receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of its target proteins and influencing various cellular processes .
類似化合物との比較
Similar Compounds
Cyclohexylamine: A simpler amine with similar structural features but lacking the benzyl group.
Benzylamine: Contains the benzyl group but lacks the cyclohexane ring.
Cyclohexanol: Contains the cyclohexane ring and hydroxyl group but lacks the benzylamine moiety.
Uniqueness
4-(Benzylamino)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring, a hydroxyl group, and a benzylamine moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
4-(benzylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRIOPMWGXBPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














